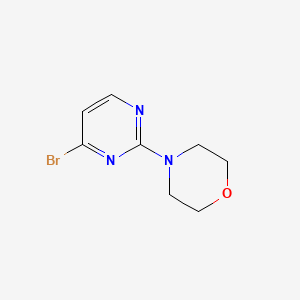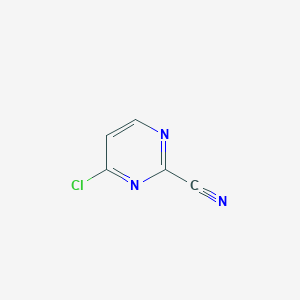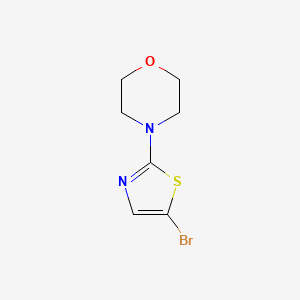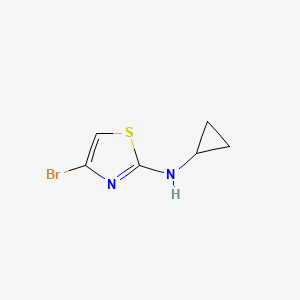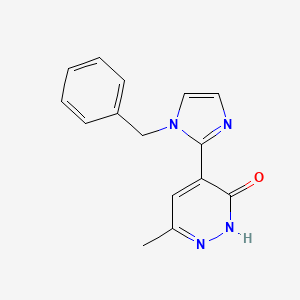
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both imidazole and pyridazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzyl-1H-imidazole-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the imidazole or pyridazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the imidazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyridazine ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
1-benzyl-1H-imidazol-2-yl)methanol: This compound shares the imidazole ring but lacks the pyridazine ring, making it less complex.
1H-benzo[d]imidazol-2-yl)phenyl)methanone: Similar in structure but with different substituents, affecting its reactivity and applications.
Uniqueness
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to the presence of both imidazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions and reactivity, making it a versatile compound in various research fields.
特性
IUPAC Name |
5-(1-benzylimidazol-2-yl)-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-9-13(15(20)18-17-11)14-16-7-8-19(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRWIMUPBQPJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)
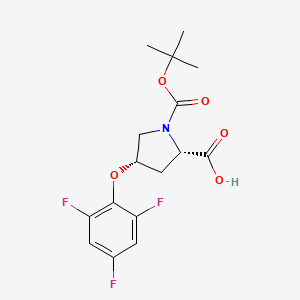
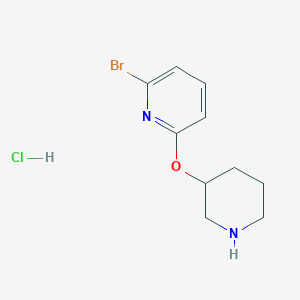
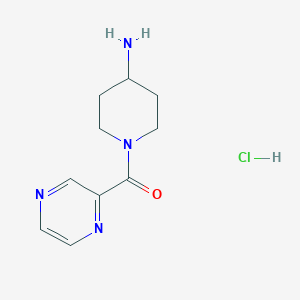
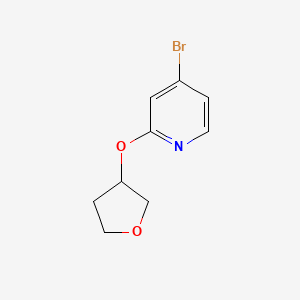
![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)

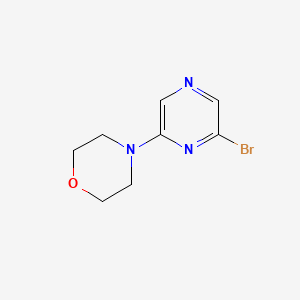
![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)

